Peganole Peganole It is a psychotomimetic agent on dogs and cats and an acetylcholinesterase inhibitor. Alkaloid , derivative of Desoxypeganine from plants of the Zygophyllaceae family
Psychotomimetic effects: (unpublished results) dogs are specially sensitive to the psychotomimetic effects of Peganole. - 0.5 mg/kg (s.c.) on dogs (5-10 mg/kg on rats): disruption of conditioned reflex.- 1.0 mg/kg (i.v.): burst of motor activity and aggressiveness: usually, gentle dogs start growling, barking and biting various objects with fury during 15 to 20 minutes. After this period, dogs are depressed during 4 to 6 hours. - 3-5 mg/kg (i.v.) inhibit the synchronization of the main rhythm in the cortex and the reticular formation (activation reaction). - 31 mg/kg and 62 mg/kg (respectively 0.25 and half DL50) enhance respectively 2 and 2.5 times the length of sleep caused by chloral hydrate, although Peganole does not possesses any soporific effect by itself. Cholinergic effects: The main cholinergic effects of Peganole on mice (i.p., i.v. and s.c.) are as follow: - speeds up the breath rhythm; - causes tremor and clonic cramps; - enhances salivation and blood pressure. Peganole increases the effects of the cholinergic transmission in the CNS and at the neuromuscular junction. At 15, 30 and 50 mg/kg (i.p.), it increases respectively 1.5, 2 and 2.5 times the effects of Arecoline on tremor and 1.0, 1.8 and 3 times the effects of Nicotine. It inhibits both cholinesterases and monoamine oxydases.
It is a psychotomimetic agent on dogs and cats and an acetylcholinesterase inhibitor. Alkaloid, derivative of Desoxypeganine from plants of the Zygophyllaceae family
Brand Name: Vulcanchem
CAS No.: 36101-54-9
VCID: VC20740166
InChI: InChI=1S/C11H12N2O/c14-11-8-4-1-2-5-9(8)12-10-6-3-7-13(10)11/h1-2,4-5,11,14H,3,6-7H2
SMILES: C1CC2=NC3=CC=CC=C3C(N2C1)O
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol

Peganole

CAS No.: 36101-54-9

Cat. No.: VC20740166

Molecular Formula: C11H12N2O

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

Peganole - 36101-54-9

CAS No. 36101-54-9
Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
IUPAC Name 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-9-ol
Standard InChI InChI=1S/C11H12N2O/c14-11-8-4-1-2-5-9(8)12-10-6-3-7-13(10)11/h1-2,4-5,11,14H,3,6-7H2
Standard InChI Key RDWJAMWCGSWTQS-UHFFFAOYSA-N
SMILES C1CC2=NC3=CC=CC=C3C(N2C1)O
Canonical SMILES C1CC2=NC3=CC=CC=C3C(N2C1)O

Chemical Structure and Properties

Molecular Identification

Peganole is classified as a quinazoline alkaloid with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . It is registered with CAS number 36101-54-9 and is also known by several synonyms including Peganol and 4,5-dihydropyrrolidino[2,1-b]quinazolin-5-ol . The compound's IUPAC name is 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-9-ol, which precisely describes its chemical structure .

Physical and Chemical Characteristics

Peganole is derived from Desoxypeganine, an alkaloid found in plants belonging to the Zygophyllaceae family, particularly from Peganum species. The compound was first isolated and characterized in the early 1970s, with significant studies published by Telejnetskaya et al. in 1971 and 1989. The compound's chemical structure is characterized by a fused ring system comprising quinazoline and pyrrolidine moieties, with a hydroxyl group attached to the 9-position, giving it unique pharmacological properties .

The standard InChI representation of Peganole is InChI=1S/C11H12N2O/c14-11-8-4-1-2-5-9(8)12-10-6-3-7-13(10)11/h1-2,4-5,11,14H,3,6-7H2, which encodes its complete structural information . This structural configuration contributes to its biological activity and pharmacological effects.

Biological Activity

Psychotomimetic Effects

One of the most notable properties of Peganole is its pronounced psychotomimetic effects, which are particularly evident in canine subjects. Dogs demonstrate exceptional sensitivity to these effects, exhibiting dose-dependent behavioral and neurological responses when administered the compound. The psychotomimetic properties of Peganole have been extensively documented in various animal studies, providing insights into its neurological mechanisms and potential applications.

Dose-Dependent Effects in Animal Studies

Peganole exhibits distinct dose-dependent effects across various animal models, with particularly well-documented responses in dogs. These effects have been categorized based on dosage and administration route, as summarized in the following table:

DosageAdministration RouteSpeciesObserved EffectsDuration
0.5 mg/kgSubcutaneous (s.c.)DogsDisruption of conditioned reflexNot specified
0.5 mg/kgSubcutaneous (s.c.)RatsDisruption of conditioned reflex (requires 5-10 mg/kg)Not specified
1.0 mg/kgIntravenous (i.v.)DogsBurst of motor activity, aggressiveness, growling, barking, biting15-20 minutes, followed by 4-6 hours of depression
3-5 mg/kgIntravenous (i.v.)Not specifiedInhibition of synchronization of main rhythm in cortex and reticular formationNot specified
31 mg/kgNot specifiedNot specifiedEnhances sleep duration caused by chloral hydrate by 2 timesNot specified
62 mg/kgNot specifiedNot specifiedEnhances sleep duration caused by chloral hydrate by 2.5 timesNot specified

These dosage-dependent responses demonstrate the complex neurological effects of Peganole and highlight its potential impact on central nervous system function.

Cholinergic Effects

Peganole demonstrates significant cholinergic activity, affecting both central and peripheral cholinergic systems. The main cholinergic effects observed in mice, following intraperitoneal (i.p.), intravenous (i.v.), and subcutaneous (s.c.) administration, include increased respiratory rate, tremors and clonic cramps, enhanced salivation, and elevated blood pressure. These effects suggest that Peganole significantly enhances cholinergic neurotransmission.

Further evidence of Peganole's cholinergic activity is its dose-dependent potentiation of other cholinergic agents. At doses of 15, 30, and 50 mg/kg (i.p.), Peganole increases the tremor-inducing effects of Arecoline by 1.5, 2, and 2.5 times respectively, and enhances the effects of Nicotine by 1.0, 1.8, and 3 times. These interactions with established cholinergic compounds further confirm its significant impact on cholinergic neurotransmission.

Enzymatic Inhibition Properties

Cholinesterase Inhibition

A key mechanism underlying Peganole's pharmacological effects is its inhibition of cholinesterase enzymes. The compound has been identified as an acetylcholinesterase inhibitor, which contributes to its potential applications in managing neurodegenerative conditions like Alzheimer's disease. This inhibitory action on cholinesterases leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Studies have revealed that Peganole exhibits selective inhibition against equine butyrylcholinesterase with an IC50 value of 11.4 μM, while demonstrating less potency against human butyrylcholinesterase (IC50 > 20 μM). This selectivity profile is significant as it may offer advantages in developing targeted therapeutic applications with potentially reduced side effects compared to non-selective cholinesterase inhibitors.

Monoamine Oxidase Inhibition

Beyond its effects on cholinesterases, Peganole also inhibits monoamine oxidases (MAO). This dual inhibitory action on both cholinesterases and MAO suggests a complex pharmacological profile that may influence multiple neurotransmitter systems. The inhibition of MAO could contribute to elevated levels of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine, potentially affecting mood, cognition, and other neurological functions.

Structural Relationships with Similar Compounds

Comparative Analysis

Peganole shares structural similarities with several other alkaloids and compounds known for their biological activity. This structural relationship provides valuable insights into its pharmacological properties and potential applications. The following table presents a comparative analysis of Peganole and structurally related compounds:

CompoundMolecular FormulaBiological ActivityUnique Features
PeganoleC11H12N2OAcetylcholinesterase inhibitor, Psychotomimetic agentSelective inhibition of equine butyrylcholinesterase, pronounced psychotomimetic effects in dogs
DeoxypeganinC11H12N2ONon-selective acetylcholinesterase inhibitorSimilar structure to Peganole but with broader inhibitory activity
HarmineC13H12N2OMonoamine oxidase inhibitorKnown hallucinogenic properties, larger molecular structure
VasicineC16H18N2OAntimicrobial and anti-inflammatoryLarger molecular structure, different pharmacological profile

This structural and functional comparison highlights Peganole's uniqueness in terms of its specific selectivity towards equine butyrylcholinesterase compared to other similar compounds with broader or different inhibitory profiles. This selectivity could be crucial in designing targeted therapies for cholinergic-related disorders while potentially minimizing side effects associated with non-selective inhibitors.

Research Limitations and Future Directions

Current Research Limitations

Despite the promising pharmacological profile of Peganole, research on this compound faces several limitations. Most studies have been conducted in animal models, with limited data on human pharmacokinetics, safety, and efficacy. Additionally, the pronounced psychotomimetic effects observed in dogs raise concerns about potential adverse neuropsychiatric effects in humans, necessitating careful evaluation before clinical applications.

The selective inhibition of Peganole against equine butyrylcholinesterase, while demonstrating less potency against human butyrylcholinesterase, also presents challenges for translational research. Further studies are needed to optimize the compound's selectivity profile for human enzymes or to develop structural analogs with improved selectivity for human targets.

Future Research Directions

Future research on Peganole should focus on several key areas to advance our understanding of its potential therapeutic applications:

  • Development of structural analogs with improved selectivity for human enzymes

  • Comprehensive evaluation of pharmacokinetics, bioavailability, and toxicity profiles

  • Investigation of potential synergistic effects with established therapeutic agents

  • Exploration of specific molecular mechanisms underlying its psychotomimetic effects

  • Clinical studies to evaluate safety and efficacy in relevant human patient populations

Addressing these research directions would significantly enhance our understanding of Peganole's potential as a therapeutic agent and contribute to the development of novel treatments for neurodegenerative and neuropsychiatric conditions.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator